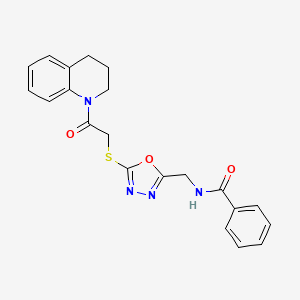

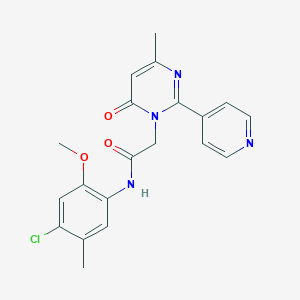

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized, characterized, and evaluated for psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, correlating biological results with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Antitumor Activity

The design and synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent showed significant cytotoxicity improvements over the parent compound, CB30865. These compounds retained the novel biochemical characteristics of delayed, non-phase-specific cell-cycle arrest, offering a promising avenue for in vivo evaluation due to increased water solubility (Bavetsias et al., 2002).

Analgesic and Anthelmintic Activity

Compounds synthesized from 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide demonstrated significant analgesic, anthelmintic, and insecticidal activities. These activities were assessed through various pharmacological evaluations, showing potential for development into therapeutic agents (Saad et al., 2011).

Anticonvulsant Activity

N-Substitutedphenyl-4-(1-methyl or 1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides were designed and synthesized, showing significant anticonvulsant activity in vivo. This research provides a foundation for further investigation into the therapeutic potential of these compounds for the treatment of epilepsy and related disorders (Noureldin et al., 2017).

Antimicrobial and Antitubercular Agents

New 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived oxadiazole, triazole, and pyrrole ring systems were synthesized and showed promising antibacterial and antitubercular activities. This research highlights the potential of these compounds as novel therapeutic agents for bacterial and tuberculosis infections (Joshi et al., 2008).

Mechanism of Action

Target of Action

It is known that 3,4-dihydroquinoline derivatives have been associated with sigma-1 receptor (σ1r) antagonist activity . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in various cellular processes and has been implicated in several diseases, including cancer and neurodegenerative disorders .

Mode of Action

3,4-dihydroquinoline derivatives have been found to inhibit p38 map kinase, causing cytotoxic activities . MAP kinases are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines, and regulate cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. Inhibition of p38 MAP kinase can impact the MAPK signaling pathway, which plays a key role in cellular responses to various stimuli . This can lead to changes in gene expression, cell differentiation, and apoptosis, among other effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, 3,4-dihydroquinoline derivatives have been associated with cytotoxic activities, potentially through their inhibition of p38 MAP kinase . This could result in changes in cell proliferation and survival, among other effects .

properties

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c26-19(25-12-6-10-15-7-4-5-11-17(15)25)14-29-21-24-23-18(28-21)13-22-20(27)16-8-2-1-3-9-16/h1-5,7-9,11H,6,10,12-14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDNVJNZXGTVJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)

![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)

![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)

![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)

![1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2747458.png)

![2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride](/img/structure/B2747461.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2747462.png)

![9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2747464.png)

![3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2747467.png)